molecular formula C25H27ClN2O2S B2722406 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 893669-92-6

1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2722406
CAS No.: 893669-92-6
M. Wt: 455.01
InChI Key: JLMRDLLEFHGQBC-UHFFFAOYSA-N
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Description

1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 4-(diphenylmethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
  • 1-(4-Methylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
  • 1-(4-Bromobenzenesulfonyl)-4-(diphenylmethyl)piperazine

Uniqueness

1-(4-Chloro-2,5-dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the presence of both the 4-chloro-2,5-dimethylbenzenesulfonyl and diphenylmethyl groups. These structural features may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-benzhydryl-4-(4-chloro-2,5-dimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2S/c1-19-18-24(20(2)17-23(19)26)31(29,30)28-15-13-27(14-16-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-12,17-18,25H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMRDLLEFHGQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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